1-[2-(pyrimidin-5-yl)pyridin-4-yl]methanaminedihydrochloride
CAS No.: 2839156-27-1
Cat. No.: VC12006331
Molecular Formula: C10H12Cl2N4
Molecular Weight: 259.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2839156-27-1 |
|---|---|
| Molecular Formula | C10H12Cl2N4 |
| Molecular Weight | 259.13 g/mol |
| IUPAC Name | (2-pyrimidin-5-ylpyridin-4-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C10H10N4.2ClH/c11-4-8-1-2-14-10(3-8)9-5-12-7-13-6-9;;/h1-3,5-7H,4,11H2;2*1H |
| Standard InChI Key | IYALWHMROVFSFQ-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=C1CN)C2=CN=CN=C2.Cl.Cl |
| Canonical SMILES | C1=CN=C(C=C1CN)C2=CN=CN=C2.Cl.Cl |
Introduction
1. Introduction
1-[2-(pyrimidin-5-yl)pyridin-4-yl]methanaminedihydrochloride is a small organic molecule that integrates a pyrimidine moiety (a six-membered ring containing nitrogen atoms at positions 1 and 3) and a pyridine moiety (a six-membered aromatic ring containing one nitrogen atom). The methanamine group provides additional functionality, while the dihydrochloride salt form enhances its solubility and stability for experimental applications.
This compound is of interest in medicinal chemistry due to its potential as a precursor or active agent in the development of drugs targeting various biological pathways, including anti-inflammatory, anti-cancer, and antimicrobial mechanisms.
3. Synthesis
The synthesis of 1-[2-(pyrimidin-5-yl)pyridin-4-yl]methanaminedihydrochloride involves multi-step reactions starting with pyrimidine and pyridine derivatives. A common approach includes:
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Formation of the Pyridine-Pyrimidine Core: The coupling of pyridine and pyrimidine derivatives through selective functionalization.
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Introduction of Methanamine Group: Functionalization at the desired position using alkylation or reductive amination techniques.
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Conversion to Dihydrochloride Salt: Treatment with hydrochloric acid to obtain the dihydrochloride form, enhancing solubility.
4. Analytical Characterization
The compound is characterized using advanced analytical techniques:
| Technique | Key Observations |
|---|---|
| NMR Spectroscopy | Proton (H) NMR confirms the presence of methanamine and aromatic protons. |
| Mass Spectrometry | Confirms molecular weight consistent with the dihydrochloride salt form. |
| IR Spectroscopy | Identifies functional groups such as NH, aromatic C=C, and C=N bonds. |
| Elemental Analysis | Confirms purity and composition of carbon, hydrogen, nitrogen, and chlorine atoms. |
6. Research Findings
While no direct studies on this exact compound were found in the provided resources, related pyrimidine-pyridine derivatives have been extensively studied:
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Pyrimidine-based compounds have demonstrated high selectivity for cyclin-dependent kinases (CDK4/6), which are crucial in cell cycle regulation .
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Pyridine-containing molecules have shown efficacy as VEGFR inhibitors, contributing to antiangiogenic therapies .
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The introduction of functional groups like methanamine enhances binding affinity to biological targets due to increased hydrogen bonding potential.
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